molecular formula C7H5FN2 B598148 6-Fluoro-4-methylnicotinonitrile CAS No. 1201192-60-0

6-Fluoro-4-methylnicotinonitrile

Cat. No.: B598148
CAS No.: 1201192-60-0
M. Wt: 136.129
InChI Key: QFXREOQLNIVKPE-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylpyridine-3-carbonitrile is a chemical compound used in various scientific research applications. It is often used for pharmaceutical testing due to its unique properties .


Synthesis Analysis

The synthesis of this compound has been optimized and made more versatile. An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular formula of 6-Fluoro-4-methylpyridine-3-carbonitrile is C7H5FN2 . Its molecular weight is 136 .


Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, a related compound, reacts with amidines to yield a [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .

Scientific Research Applications

Metallation of π-Deficient Heteroaromatic Compounds

The study of metallation reactions, specifically focusing on π-deficient heteroaromatic compounds, reveals significant recent developments. These compounds, including derivatives such as 6-fluoro-4-methylpyridine-3-carbonitrile, undergo regioselective metallation, which can be chemoselectively directed at different positions depending on the conditions. This process allows for the creation of various disubstituted pyridines, showcasing the compound's utility in synthesizing complex heteroaromatic structures (Marsais & Quéguiner, 1983).

Fluorescent Chemosensors

Research on 4-methyl-2,6-diformylphenol (DFP) based compounds, related to 6-fluoro-4-methylpyridine-3-carbonitrile, highlights their significance in developing chemosensors for detecting various analytes. These compounds demonstrate high selectivity and sensitivity, underlining the potential of fluoro-substituted pyridine derivatives in creating advanced sensing materials for metals, anions, and neutral molecules (Roy, 2021).

Synthesis of Fluorinated Biphenyls

A practical synthesis method for 2-fluoro-4-bromobiphenyl, utilizing compounds related to 6-fluoro-4-methylpyridine-3-carbonitrile, showcases the importance of fluorinated intermediates in manufacturing non-steroidal anti-inflammatory drugs. This method highlights the versatility of fluoro-substituted pyridines in organic synthesis, offering efficient pathways for producing pharmaceutical intermediates (Qiu et al., 2009).

Toxicity of Organic Fluorophores

The toxicity of organic fluorophores, including those based on fluorinated pyridines, underscores the need for careful evaluation before their biomedical application. This review stresses the importance of understanding the toxicological profiles of fluorophores used in molecular imaging, pointing to the safe development and application of these compounds in diagnostics (Alford et al., 2009).

Carbon-based Solid Acids

Research on carbon-based solid acids, which could potentially incorporate fluorinated pyridines, focuses on the synthesis, properties, and applications of these materials. Such studies are crucial for developing catalysts and environmental applications, demonstrating the broader impact of fluorinated compounds in green chemistry and renewable energy (Mahajan & Gupta, 2019).

Safety and Hazards

The safety data sheet for 6-Fluoro-4-methylpyridine-3-carbonitrile indicates that it is for R&D use only and not for medicinal, household, or other use . The hazard statements include H319-H335-H315-H302+H312+H332 .

Properties

IUPAC Name

6-fluoro-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXREOQLNIVKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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